N1-(2,3,4,5,6-pentafluorophenyl)-2-[(4-bromophenyl)thio]acetamide
Overview
Description
N1-(2,3,4,5,6-pentafluorophenyl)-2-[(4-bromophenyl)thio]acetamide is a useful research compound. Its molecular formula is C14H7BrF5NOS and its molecular weight is 412.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
The synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, including structures similar to N1-(2,3,4,5,6-pentafluorophenyl)-2-[(4-bromophenyl)thio]acetamide, has been explored for potential anticonvulsant properties. The interaction with anticonvulsant biotargets such as the Type-A γ-aminobutyric acid receptor (GABAAR) and the gamma-aminobutyric acid-aminotransferase enzyme was studied, revealing moderate anticonvulsant activity in vivo models (Severina et al., 2020).
Antimicrobial and Hemolytic Activity
New series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have been synthesized, showcasing the antimicrobial potential of similar structures. These compounds exhibited variable antimicrobial activities against selected microbial species, suggesting the potential for further biological screening and application trials (Gul et al., 2017).
Molecular Structure and Crystallography
The structural analysis of compounds like 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide provides insights into the molecular geometry and intermolecular interactions, which are crucial for understanding the properties and potential applications of this compound. The study of these interactions can guide the design of new compounds with tailored properties (Praveen et al., 2013).
Electrophilic Fluorinating Agents
Research into N-halogeno compounds, including derivatives of this compound, has led to the development of new site-selective electrophilic fluorinating agents. These agents have shown efficacy in mild conditions, broadening the scope of fluorination in organic synthesis and potentially enhancing the pharmacological profile of related compounds (Banks et al., 1996).
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrF5NOS/c15-6-1-3-7(4-2-6)23-5-8(22)21-14-12(19)10(17)9(16)11(18)13(14)20/h1-4H,5H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSGMAFEVGQHBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrF5NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501172154 | |
Record name | 2-[(4-Bromophenyl)thio]-N-(2,3,4,5,6-pentafluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501172154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
271798-47-1 | |
Record name | 2-[(4-Bromophenyl)thio]-N-(2,3,4,5,6-pentafluorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=271798-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Bromophenyl)thio]-N-(2,3,4,5,6-pentafluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501172154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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